6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide
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Overview
Description
6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and subsequent bromination to form the hydrobromide salt . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can disrupt critical cellular pathways, leading to therapeutic effects in disease treatment .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide include:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
What sets this compound apart is its unique structural features and the presence of the hydrobromide salt, which can enhance its solubility and stability . Additionally, its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O.BrH/c7-4-3-8-5-1-2-9-10(5)6(4)11;/h1-3,9H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSIECFGOWYELK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC=C(C2=O)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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